Cas no 1640981-19-6 (C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C)

The compound C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C is a heterocyclic organic molecule featuring a benzimidazole core with a carboxylate substituent. Its structure suggests potential applications in pharmaceutical or agrochemical research due to the presence of both aromatic and polar functional groups, which may enhance binding affinity or solubility. The carboxyl group offers derivatization opportunities for further chemical modifications, while the fused ring system contributes to molecular rigidity. This compound may serve as an intermediate in synthesizing bioactive molecules or as a ligand in coordination chemistry. Its precise properties would depend on additional experimental characterization, including solubility, stability, and reactivity studies.
C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C structure
1640981-19-6 structure
Product name:C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C
CAS No:1640981-19-6
MF:C16H14N2O3
MW:282.293963909149
CID:4756588
PubChem ID:117800723

C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C Chemical and Physical Properties

Names and Identifiers

    • C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C
    • DS-021484
    • 4-Hydroxy-2-methyl-1-(phenylmethyl)-1H-benzimidazole-6-carboxylic acid
    • SCHEMBL16372380
    • 1640981-19-6
    • HAT6983VZ4
    • AC-30641
    • 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid
    • Inchi: 1S/C16H14N2O3/c1-10-17-15-13(7-12(16(20)21)8-14(15)19)18(10)9-11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,20,21)
    • InChI Key: LRVLIEIZJOKBQA-UHFFFAOYSA-N
    • SMILES: OC1=CC(C(=O)O)=CC2=C1N=C(C)N2CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 282.100442g/mol
  • Monoisotopic Mass: 282.100442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 282.29g/mol
  • XLogP3: 2.6
  • Topological Polar Surface Area: 75.4

C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM545800-1000g
1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
1640981-19-6 95%+
1000g
$3385 2023-02-02
1PlusChem
1P020MW4-1g
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
1640981-19-6 97%
1g
$335.00 2024-06-19
1PlusChem
1P020MW4-250mg
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
1640981-19-6 97%
250mg
$137.00 2024-06-19
1PlusChem
1P020MW4-100mg
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
1640981-19-6 97%
100mg
$89.00 2024-06-19

Additional information on C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C

Recent Advances in the Study of 1640981-19-6 and Its Derivative C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C

The compound 1640981-19-6 and its derivative, represented by the chemical structure C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. This interest stems from their potential therapeutic applications, particularly in the areas of oncology and metabolic disorders. Recent studies have focused on elucidating the molecular mechanisms of action, pharmacokinetics, and pharmacodynamics of these compounds, as well as their potential for clinical translation.

One of the key findings from recent research is the identification of 1640981-19-6 as a potent inhibitor of specific enzymatic pathways involved in cancer cell proliferation. The derivative C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C has been shown to exhibit enhanced bioavailability and target specificity compared to its parent compound. These properties make it a promising candidate for further drug development. Studies utilizing in vitro and in vivo models have demonstrated significant reductions in tumor growth and metastasis, with minimal off-target effects.

In addition to its oncological applications, recent investigations have explored the role of 1640981-19-6 and its derivative in modulating metabolic pathways. Preliminary data suggest that these compounds may influence key metabolic regulators, offering potential therapeutic avenues for diseases such as diabetes and obesity. The structural modifications in C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C appear to enhance its interaction with metabolic enzymes, thereby improving its efficacy and reducing potential side effects.

Despite these promising results, challenges remain in the clinical translation of these compounds. Issues such as solubility, stability, and large-scale synthesis need to be addressed to facilitate their transition from the laboratory to the clinic. Ongoing research is focused on optimizing the chemical structure of C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C to overcome these hurdles while maintaining its therapeutic efficacy.

In conclusion, the recent advancements in the study of 1640981-19-6 and its derivative C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C highlight their potential as novel therapeutic agents. Continued research and development efforts are essential to fully realize their clinical potential and address the existing challenges. The insights gained from these studies not only contribute to the understanding of these specific compounds but also pave the way for the discovery of new chemical entities with similar or improved pharmacological profiles.

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